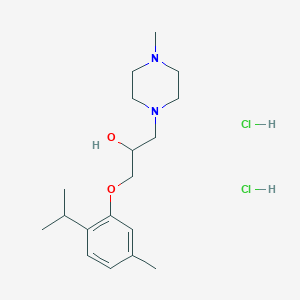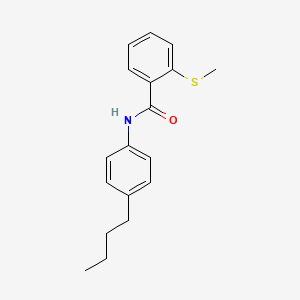
N-(4-butylphenyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-(methylthio)benzamide, also known as NS6740, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-(4-butylphenyl)-2-(methylthio)benzamide acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release and cognitive function. By enhancing the activity of this receptor, N-(4-butylphenyl)-2-(methylthio)benzamide may improve cognitive function and have neuroprotective effects. In cancer cells, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, N-(4-butylphenyl)-2-(methylthio)benzamide may induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to enhance cognitive function and improve memory in animal models. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-2-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for the M1 muscarinic acetylcholine receptor. However, N-(4-butylphenyl)-2-(methylthio)benzamide also has some limitations, including its limited solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several potential future directions for research on N-(4-butylphenyl)-2-(methylthio)benzamide. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential as a cancer therapy, particularly in breast cancer. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential as a treatment for autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis and purification of N-(4-butylphenyl)-2-(methylthio)benzamide, as well as to investigate its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
N-(4-butylphenyl)-2-(methylthio)benzamide can be synthesized through a multi-step process that involves the reaction of 4-butylphenylboronic acid with 2-bromo-4-methylthiophenol, followed by the coupling reaction with 2-aminobenzamide. The resulting compound is then purified through column chromatography to obtain N-(4-butylphenyl)-2-(methylthio)benzamide.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-2-(methylthio)benzamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which may have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-4-7-14-10-12-15(13-11-14)19-18(20)16-8-5-6-9-17(16)21-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVRQXLFTLDXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(methylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

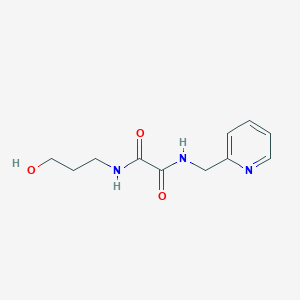
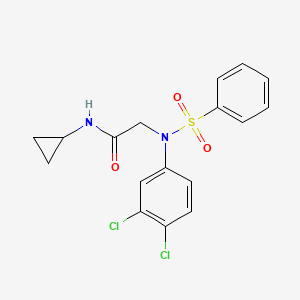
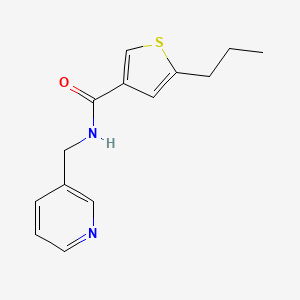
![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)
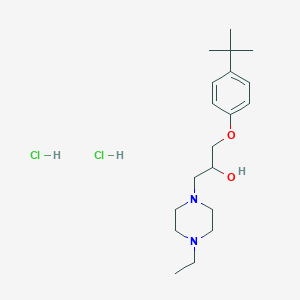
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)
![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)
![4-methyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142246.png)
![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)
